3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
説明
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN7O2/c21-14-5-1-12(2-6-14)9-29-19-17(25-27-29)20(30)28(11-23-19)10-16-24-18(26-31-16)13-3-7-15(22)8-4-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNHJJOMGHAJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article reviews its biological activity based on recent studies and provides insights into its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H17ClFN5O
- Molecular Weight : 387.83 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and triazole moieties. These compounds have been shown to inhibit key enzymes involved in cancer progression:
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The hybridization of oxadiazoles with triazoles enhanced this effect .
- Another investigation found that the compound showed promising results in inhibiting the growth of breast cancer cells in vitro, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Types of Activity :
- Effective against both Gram-positive and Gram-negative bacteria.
- Exhibited antifungal properties as well.
-
Research Findings :
- A series of studies reported that similar oxadiazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Molecular docking studies indicated strong binding affinities to bacterial target proteins, suggesting that these compounds could serve as templates for new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
| Component | Role in Activity |
|---|---|
| 1,2,4-Oxadiazole | Anticancer and antimicrobial properties |
| Triazole | Enhances interaction with biological targets |
| Chlorobenzyl Group | Improves lipophilicity and cellular uptake |
| Fluorophenyl Group | Modulates electronic properties for better binding |
類似化合物との比較
Core Modifications: Triazolopyrimidinone Derivatives
- 5-(4-Chloro-phen-oxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (): The triazolopyrimidinone core is retained, but substituents differ: a 4-chlorophenoxy group replaces the oxadiazole-methyl moiety, and an isopropyl group is present at position 6. Key Finding: The triazolopyrimidine ring system is nearly planar (max. deviation: 0.021 Å), a feature critical for π-π stacking interactions in biological targets. The dihedral angle between the core and the 4-chlorophenyl ring is 87.74°, indicating orthogonal orientation, which may reduce steric hindrance in binding .
Oxadiazole-Substituted Analogs
- 6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (): Structural differences: The 4-fluorophenyl group in the target compound is replaced with 4-chlorophenyl on the oxadiazole, and the benzyl group is 2-methyl-substituted instead of 4-chloro.
6-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one ():
Heterocyclic Systems with Similar Cores
Physicochemical and Pharmacological Implications
Table 1: Comparative Properties of Selected Analogs
Key Observations:
- Electron-Withdrawing Groups : Fluorine and chlorine in the target compound may enhance binding to electron-rich targets (e.g., kinases) compared to methoxy-substituted analogs .
- Steric Effects : The 4-chlorobenzyl group’s bulkiness compared to 3-fluorobenzyl () could influence target selectivity.
- Solubility : Methoxy groups () increase polarity but may reduce blood-brain barrier penetration compared to halogenated derivatives .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols, including cyclization, nucleophilic substitution, and coupling reactions. For example, analogous compounds are synthesized via:
Huisgen cycloaddition to form the triazole ring.
Oxadiazole ring formation using nitrile oxides or amidoximes under microwave-assisted conditions to improve yield .
Methylation or benzylation of the pyrimidine core using alkyl halides in the presence of a base (e.g., K₂CO₃) .
Optimization Tips:
- Screen solvents (DMF, DMSO, or THF) to enhance solubility of intermediates.
- Use computational reaction path search tools (e.g., quantum chemical calculations) to predict energy barriers and select optimal catalysts .
Basic: How can structural confirmation be rigorously validated for this compound?
Methodological Answer:
Combine multiple analytical techniques:
Advanced: What computational strategies can predict biological activity and guide SAR studies?
Methodological Answer:
Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize residues interacting with the 4-fluorophenyl and chlorobenzyl groups .
QSAR Modeling: Train models on datasets of triazolopyrimidines to correlate substituents (e.g., Cl, F) with logP, polar surface area, and IC₅₀ values .
ADMET Prediction: Use SwissADME or ADMETLab to assess drug-likeness, focusing on blood-brain barrier permeability and CYP450 inhibition risks .
Contradiction Alert: Discrepancies between in silico predictions and in vitro results may arise due to solvent effects or protein flexibility—reconcile with MD simulations .
Advanced: How should researchers address contradictions in solubility and stability data?
Methodological Answer:
Controlled Stability Studies:
- Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Compare solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
Root-Cause Analysis:
- If solubility conflicts arise (e.g., DMSO vs. aqueous buffers), use dynamic light scattering (DLS) to detect aggregation.
- Cross-reference with crystallography data to check for polymorphic forms .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Flame-retardant lab coats, nitrile gloves, and chemical goggles .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
- Storage: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
Advanced: How can AI-driven platforms optimize synthetic workflows?
Methodological Answer:
- Reaction Planning: Deploy tools like Chematica to design retrosynthetic pathways, prioritizing steps with >80% yield in literature analogs .
- Robotic Automation: Use closed-loop systems (e.g., Boston Dynamics) for high-throughput screening of catalysts or solvents .
- Data Integration: Feed experimental results into AI models (e.g., graph neural networks) to refine predictive accuracy for byproduct formation .
Basic: What in vitro assays are suitable for preliminary pharmacological profiling?
Methodological Answer:
Advanced: How to resolve spectral data conflicts in complex heterocyclic systems?
Methodological Answer:
Multi-Nuclear NMR: Acquire ¹⁵N or ¹⁹F NMR to resolve overlapping signals from oxadiazole and triazole rings .
Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track regiochemistry during cyclization .
Synchrotron XRD: For ambiguous structures, use high-resolution synchrotron data (≤0.8 Å) to resolve electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
